4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Overview
Description
4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a heterocyclic organic compound that contains both bromine and pyrimidine moieties
Mechanism of Action
Target of Action
Tetrahydropyran derivatives, a key structural component of this compound, are commonly used as protecting groups in organic synthesis . They are known to interact with various biological targets, depending on the specific functional groups attached to the tetrahydropyran ring .
Mode of Action
It’s known that tetrahydropyran derivatives can undergo a variety of chemical reactions, which could potentially lead to changes in their target molecules .
Biochemical Pathways
Tetrahydropyran derivatives are known to be involved in a wide range of biochemical processes due to their reactivity and their use as protecting groups in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination . The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids or halides are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-pyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-bromotetrahydropyran: Similar in structure but lacks the pyrimidine ring.
2-(4-bromophenoxy)tetrahydropyran: Contains a bromophenoxy group instead of a bromopyrimidine group.
Uniqueness
4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is unique due to the presence of both the bromine atom and the pyrimidine ring, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-bromo-6-(oxan-4-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOJLWSAKSFRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231636 | |
Record name | Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353855-94-3 | |
Record name | Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353855-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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